molecular formula C17H9F5N4O2 B10950100 2-(4-oxoquinazolin-3(4H)-yl)-N'-[(E)-(pentafluorophenyl)methylidene]acetohydrazide

2-(4-oxoquinazolin-3(4H)-yl)-N'-[(E)-(pentafluorophenyl)methylidene]acetohydrazide

Cat. No.: B10950100
M. Wt: 396.27 g/mol
InChI Key: KRITTZPCFGZKFQ-ZXKDJJQISA-N
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Description

2-[4-OXO-3(4H)-QUINAZOLINYL]-N-[(E)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-OXO-3(4H)-QUINAZOLINYL]-N-[(E)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of 4-oxo-3(4H)-quinazolinyl derivatives with hydrazides under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often involving multiple purification steps to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[4-OXO-3(4H)-QUINAZOLINYL]-N-[(E)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

Scientific Research Applications

2-[4-OXO-3(4H)-QUINAZOLINYL]-N-[(E)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-OXO-3(4H)-QUINAZOLINYL]-N-[(E)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate
  • Methyl 2-(2-(4-oxo-3(4H)-quinazolinyl)ethoxy)benzoate
  • Methyl 2-(4-oxoquinazolin-3-yl)benzoate

Uniqueness

2-[4-OXO-3(4H)-QUINAZOLINYL]-N-[(E)-1-(2,3,4,5,6-PENTAFLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its specific structural features, such as the presence of the pentafluorophenyl group and the hydrazide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H9F5N4O2

Molecular Weight

396.27 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[(E)-(2,3,4,5,6-pentafluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H9F5N4O2/c18-12-9(13(19)15(21)16(22)14(12)20)5-24-25-11(27)6-26-7-23-10-4-2-1-3-8(10)17(26)28/h1-5,7H,6H2,(H,25,27)/b24-5+

InChI Key

KRITTZPCFGZKFQ-ZXKDJJQISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)N/N=C/C3=C(C(=C(C(=C3F)F)F)F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NN=CC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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